Scientific Field: Organic Chemistry
Summary of the Application: 1-Bromo-4-chloro-2-fluorobenzene is used in the preparation of benzonorbornadiene derivative.
Scientific Field: Medicinal Chemistry
Summary of the Application: Sulfonamides, such as 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, have a wide range of biological applications in medicine and as pesticides.
Methods of Application: The compound is synthesized by an amidation reaction.
Results or Outcomes: The single crystal of the compound was analyzed by X-ray diffraction and the conformational analysis was performed.
Summary of the Application: 4-Bromo-2-chloro-1-fluorobenzene is used for the preparation of 2-(3-chloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Scientific Field: Materials Science
Summary of the Application: Single-benzene-based fluorophores (SBBFs), which have an electron-donor (D)–acceptor (A) type dipolar structure within a compact benzene backbone, have been highlighted over the last century throughout various basic research fields and industries.
2-Bromo-4-chloro-1-fluorobenzene (CAS: 1996-30-1) is an aromatic organic compound belonging to the class of halobenzenes. It is a synthetic compound, not found naturally, and is primarily used as an intermediate in organic synthesis [].
The key feature of the molecule is the benzene ring, a six-membered carbon ring with alternating single and double bonds, offering aromatic character. At specific positions on the ring, three halogen atoms are attached: a bromine atom at the second position, a chlorine atom at the fourth position, and a fluorine atom at the first position. This arrangement is denoted by the numbering system (2-bromo-4-chloro-1-fluorobenzene) and reflects their placement relative to each other on the ring [].
The presence of these halogen atoms influences the molecule's electronic properties. Bromine and chlorine are electron-withdrawing substituents, slightly reducing the electron density in the ring. Fluorine, on the other hand, is a weaker electron-withdrawing group but can participate in hydrogen bonding due to its high electronegativity.
Synthesis of 2-bromo-4-chloro-1-fluorobenzene can be achieved through various methods. One reported route involves the reaction of 1-bromo-5-chloro-2-fluoro-4-iodobenzene with a trialkyltin hydride []. However, specific details regarding reaction conditions and yields are not readily available in scientific literature.
Due to its reactive halogen substituents, 2-bromo-4-chloro-1-fluorobenzene can potentially undergo various substitution reactions. For instance, it could react with nucleophiles (electron-donating species) to replace the halogen atoms with other functional groups. The specific reaction conditions and product formation would depend on the type of nucleophile and reaction parameters.
Several physical properties of 2-bromo-4-chloro-1-fluorobenzene are available from commercial suppliers [].
Irritant